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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the

development and characterization of thiosulfate-based drug delivery systems. The primary
focus is on the encapsulation of sodium thiosulfate (STS), a potent hydrogen sulfide (Hz2S)
donor, within liposomal and polymeric nanopatrticle formulations for therapeutic applications.

Introduction

Sodium thiosulfate is an FDA-approved drug with a history of use in treating conditions like
cyanide poisoning and calciphylaxis.[1] More recently, its role as a precursor to the gaseous
signaling molecule hydrogen sulfide (H2S) has garnered significant interest. H2S is involved in
numerous physiological processes, including vasodilation, angiogenesis, and the modulation of
inflammatory and oxidative stress responses.[2][3] However, the therapeutic application of STS
is often limited by its rapid clearance and the need for frequent intravenous administration.[4]

Encapsulating STS within nanopatrticle-based drug delivery systems, such as liposomes and
biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA), offers a promising strategy to
overcome these limitations. These advanced delivery systems can provide sustained release of
STS, thereby prolonging its therapeutic effects as an H2S donor, and potentially enabling
targeted delivery to specific tissues.[5][6]
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Data Presentation: Physicochemical Properties of

Thiosulfate-Based Nanoparticles

The following tables summarize the key physicochemical characteristics of liposomal and

PLGA-based nanoparticle formulations designed for sodium thiosulfate delivery, compiled

from various studies.

Table 1: Characterization of STS-Loaded Liposomes

Formulation . Encapsulati
. Mean Polydispers Zeta
Compositio . . . on
Diameter ity Index Potential o Reference

n (Molar Efficiency

. (nm) (PDI) (mV)
Ratio) (%)
PC:Cholester
ol:DSPE-
PEG:DOTAP 146.42 £ 7.34 0.22+0.19 3.02+1.44 25 [51[7]
(50:15:7.5:22.
5)
Optimized
Liposomal 146.42 +7.34 0.22+0.19 3.02+1.44 25 [8]
Formulation

PC: Phosphatidylcholine, Cholesterol, DSPE-PEG: 1,2-distearoyl-sn-glycero-3-
phosphoethanolamine-N-[amino(polyethylene glycol)], DOTAP: 1,2-dioleoyl-3-

trimethylammonium-propane

Table 2: Characterization of STS-Loaded PLGA Nanoparticles
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PLGA
Type |
Formulati
on

Mean
Diameter

Polydispe
rsity
Index

Zeta
Potential

Drug
Loading

Encapsul
ation
Efficiency

Referenc
e

(nm) (mV) (%)

Paramete (PDI) (%)

rs

PEG-PLA-
CPLA/F12
7 (1:0.5

wiw)

281 - - 79.2 6]

PEG-PLA-
CPLA/F12 229 - - - - (6]
7 (1:2 wiw)

PLGA
(50:50) /
PVA (0.3%

wiv),

~200 <0.2 Negative - ~30 [4]

Sonication
15s

PLGA
(50:50) /
PVA (0.7%

wiv),

~180 <0.2 Negative - ~40 [4]

Sonication
45s

PEG-PLA-CPLA: Poly(ethylene glycol)-block-polylactide-block-allyl functional polylactide, F127:
Pluronic F-127, PVA: Polyvinyl alcohol

Table 3: In Vitro Release of Sodium Thiosulfate from Nanoparticles
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Nanoparticl Release Cumulative = Cumulative  Release
e Medium Release at Release at Kinetics Reference
Formulation (pH) 24h (%) 72h (%) Model
STS-loaded ]
Sustained
PLA-based PBS (pH7.4) 452 68.8 [6]
Release
NPs
STS-loaded
Faster
PLA-based PBS (pH5.5) 63.8 80.6 [6]
NP Release
s

Experimental Protocols

This section provides detailed methodologies for the synthesis, characterization, and in vitro
evaluation of thiosulfate-based drug delivery systems.

Synthesis of Thiosulfate-Loaded Nanoparticles

This protocol describes the preparation of liposomes encapsulating sodium thiosulfate using
the thin-film hydration and extrusion method.

Materials:
e Phosphatidylcholine (PC)
e Cholesterol

e 1, 2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] (DSPE-
PEG)

e 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP)
e Chloroform
e Sodium Thiosulfate (STS)

e Phosphate Buffered Saline (PBS), pH 7.4
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e Round-bottom flask

e Rotary evaporator

o Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:

» Dissolve the lipids (PC, Cholesterol, DSPE-PEG, and DOTAP) in chloroform in a round-
bottom flask at the desired molar ratios.

o Create a thin lipid film by evaporating the chloroform using a rotary evaporator under
vacuum at a temperature above the lipid phase transition temperature.

» Further dry the lipid film under a stream of nitrogen gas to remove any residual solvent.

e Hydrate the lipid film with a solution of sodium thiosulfate in PBS (e.g., 25 mg/mL) by
rotating the flask at a temperature above the lipid transition temperature for 1-2 hours. This
will form multilamellar vesicles (MLVS).

» To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion
through polycarbonate membranes with a specific pore size (e.g., 100 nm) for a defined
number of passes (e.g., 11-21 passes).

» Remove the unencapsulated STS by dialysis or size exclusion chromatography against PBS.
» Store the final liposome suspension at 4°C.

This protocol details the synthesis of PLGA nanoparticles encapsulating sodium thiosulfate
using a water-in-oil-in-water (w/o/w) double emulsion solvent evaporation technique.[4]

Materials:
e Poly(lactic-co-glycolic acid) (PLGA, e.g., 50:50)
e Dichloromethane (DCM)

e Sodium Thiosulfate (STS)

© 2025 BenchChem. All rights reserved. 5/18 Tech Support


https://www.benchchem.com/product/b1220275?utm_src=pdf-body
https://www.benchchem.com/product/b1220275?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5154238/
https://www.benchchem.com/product/b1220275?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1220275?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

e Polyvinyl alcohol (PVA) solution (e.g., 0.3-0.7% w/v in water)

e Deionized water

e Probe sonicator

o Magnetic stirrer

e Centrifuge

Procedure:

e Dissolve PLGA in dichloromethane to a final concentration of 50 mg/mL.

» Dissolve sodium thiosulfate in deionized water to create the internal aqueous phase (e.g.,
0.3 g/mL).

e Add the internal aqueous phase dropwise to the PLGA/DCM solution while vortexing to form
a primary water-in-oil (w/o) emulsion.

e Immediately sonicate the primary emulsion using a probe sonicator (e.g., at an amplitude of
16 for 15-45 seconds with intermittent cooling) to form nano-droplets.

e Add the primary emulsion to a larger volume of PVA solution (the external aqueous phase)
and homogenize or sonicate to form the double emulsion (w/o/w).

« Stir the double emulsion at room temperature for several hours to allow for the evaporation
of the dichloromethane.

o Collect the nanoparticles by centrifugation (e.g., 9500 x g for 10 minutes).

» Wash the nanoparticle pellet with deionized water to remove unencapsulated STS and
excess PVA.

» Resuspend the final nanoparticle pellet in an appropriate buffer or lyophilize for long-term
storage.

Characterization of Thiosulfate-Loaded Nanoparticles
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Instrument:

Dynamic Light Scattering (DLS) instrument with a zeta potential analyzer (e.g., Malvern
Zetasizer).

Procedure:

Dilute the nanoparticle suspension in an appropriate solvent (e.g., deionized water or PBS)
to a suitable concentration for DLS analysis.

For particle size and PDI measurement, perform the analysis in a disposable cuvette.

For zeta potential measurement, use a folded capillary cell.

Set the instrument parameters (e.g., temperature, dispersant viscosity, and refractive index)
according to the sample and solvent.

Perform the measurements in triplicate and record the average Z-average diameter,
Polydispersity Index (PDI), and zeta potential.

Method:

High-Performance Liquid Chromatography (HPLC) with UV detection.

Materials:

HPLC system with a UV detector

C18 or C8 analytical column (e.g., Zorbax Eclipse XBD-C8, 150 x 4.6 mm, 5 um)[9]

Mobile phase: 0.01 M phosphate buffer (pH 7.1) with 1.698 g/L Tetrabutylammonium
hydrogen sulfate and Methanol (85:15 v/v)[9]

Centrifugal filter units (e.g., 3 kba MWCO)

Solvent to dissolve nanoparticles (e.g., DMSO or a suitable organic solvent)

Procedure:
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e Quantification of Total Drug (W_total): a. Take a known volume of the nanoparticle
suspension. b. Add a solvent that dissolves the nanoparticles completely to release the
encapsulated STS. c. Analyze the concentration of STS in the resulting solution using a
validated HPLC method.

o Quantification of Free Drug (W_free): a. Take a known volume of the nanoparticle
suspension. b. Separate the nanoparticles from the agueous phase containing the
unencapsulated STS using a centrifugal filter unit. c. Analyze the concentration of STS in the
filtrate using HPLC.

» Calculations:
o Encapsulation Efficiency (EE %): EE (%) = [(W_total - W_free) / W_total] * 100

o Drug Loading (DL %): DL (%) = [(W_total - W_free) / Weight of Nanoparticles] * 100

In Vitro Drug Release Studies

This method is commonly used to assess the release kinetics of a drug from a nanoparticle
formulation.[10][11]

Materials:

Dialysis tubing (e.g., regenerated cellulose, MWCO 3-14 kDa)

Release medium (e.g., PBS at pH 7.4 and pH 5.5)

Magnetic stirrer and stir bar

Beakers

Thermostatically controlled water bath or incubator

Procedure:

o Prepare the dialysis tubing according to the manufacturer's instructions (e.g., by soaking in
the release medium).
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o Disperse a known amount of the STS-loaded nanopatrticle suspension in a small volume of
the release medium.

e Load the nanoparticle suspension into the dialysis bag and securely clamp both ends.

o Place the dialysis bag into a beaker containing a larger volume of the release medium (the
receptor compartment) to ensure sink conditions.

o Place the beaker on a magnetic stirrer in a temperature-controlled environment (e.g., 37°C).

o At predetermined time intervals, withdraw a small aliquot of the release medium from the
receptor compartment.

o Immediately replenish the withdrawn volume with fresh, pre-warmed release medium to
maintain a constant volume.

e Analyze the concentration of STS in the collected samples using a validated analytical
method (e.g., HPLC).

o Calculate the cumulative percentage of drug released over time.

In Vitro Cellular Assays

This protocol describes a qualitative and semi-quantitative method to visualize the uptake of
nanoparticles by cells.

Materials:

» Fluorescently labeled nanoparticles (e.g., incorporating a fluorescent lipid or dye)
e Cell line of interest (e.g., Human Umbilical Vein Endothelial Cells - HUVECS)

e Cell culture medium and supplements

o Glass-bottom dishes or coverslips

e Phosphate Buffered Saline (PBS)

» Fixative solution (e.g., 4% paraformaldehyde in PBS)
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e Nuclear stain (e.g., DAPI)
o Fluorescence microscope with appropriate filters
Procedure:

o Seed the cells onto glass-bottom dishes or coverslips and allow them to adhere and grow to
a suitable confluency.

o Prepare a dispersion of the fluorescently labeled nanoparticles in cell culture medium at the
desired concentration.

» Remove the existing medium from the cells and add the nanoparticle-containing medium.

 Incubate the cells with the nanoparticles for various time points (e.g., 2, 4, 24 hours) at 37°C
in a COz2 incubator.

o After incubation, wash the cells three times with PBS to remove non-internalized
nanoparticles.

» Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

e Wash the cells again with PBS.

 Stain the cell nuclei with DAPI for 5-10 minutes.

e Wash the cells with PBS.

» Mount the coverslips onto microscope slides with an appropriate mounting medium.

» Visualize the cells using a fluorescence microscope, capturing images in the channels for the
nanoparticle fluorescence and the nuclear stain.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used
as an indicator of cell viability.

Materials:
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e Cell line of interest

e 96-well cell culture plates

e Cell culture medium

o Thiosulfate-based nanoparticle suspensions at various concentrations

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
e Solubilization solution (e.g., DMSO or acidified isopropanol)

e Microplate reader

Procedure:

o Seed the cells into a 96-well plate at a predetermined density and allow them to attach
overnight.

o Prepare serial dilutions of the nanopatrticle suspension in cell culture medium.

e Remove the medium from the cells and replace it with the medium containing different
concentrations of the nanoparticles. Include untreated cells as a negative control and a
known cytotoxic agent as a positive control.

 Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO2
incubator.

 After the incubation period, add MTT solution to each well and incubate for another 2-4
hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a
purple formazan product.

» Remove the MTT-containing medium and add the solubilization solution to each well to
dissolve the formazan crystals.

o Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a
microplate reader.
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Calculate the percentage of cell viability for each concentration relative to the untreated
control cells.

This assay is used to assess the effect of thiosulfate-based nanoparticles on cell migration,

which is a key process in angiogenesis.[4][12]

Materials:

Human Umbilical Vein Endothelial Cells (HUVECS)

24-well or 6-well plates

Cell culture medium

Sterile 200 pL pipette tip

Microscope with a camera

Procedure:

Seed HUVECs in a multi-well plate and grow them to form a confluent monolayer.

Create a "scratch" or cell-free gap in the monolayer by gently scraping the cells with a sterile
200 pL pipette tip.

Wash the wells with PBS to remove any detached cells and debris.

Replace the medium with fresh medium containing different concentrations of the
thiosulfate-based nanoparticles. Include an untreated control.

Capture images of the scratch at time zero (immediately after scratching).
Incubate the plate at 37°C in a COz2 incubator.
Capture images of the same fields at various time points (e.g., 6, 12, 24 hours).

Measure the width or area of the scratch at each time point using image analysis software
(e.g., Imageld).
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o Calculate the percentage of wound closure or the rate of cell migration for each condition.

Visualization of Pathways and Workflows
Signaling Pathway: H2S-Mediated Angiogenesis in
Endothelial Cells

Hydrogen sulfide, released from thiosulfate, promotes angiogenesis through the activation of
several key signaling pathways in endothelial cells. This involves the upregulation of Vascular
Endothelial Growth Factor (VEGF) and the activation of pro-survival and pro-migratory
pathways such as PI3K/Akt and MAPK/ERK.[3][13] HzS also interacts with the nitric oxide (NO)
signaling pathway, further enhancing its pro-angiogenic effects.[1][3]
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H2S signaling cascade in endothelial cells.
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Experimental Workflow: Synthesis and Characterization
of Thiosulfate Nanoparticles

The following diagram illustrates the general workflow for the development and initial
characterization of thiosulfate-based drug delivery systems.
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Workflow for nanoparticle synthesis and characterization.

Logical Relationship: In Vitro Evaluation Cascade

This diagram outlines the logical progression of in vitro experiments to evaluate the efficacy

and safety of thiosulfate-based nanoparticles.
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Cascade of in vitro evaluation experiments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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